

Etilefrine Hydrochloride (CAS 943-17-9): A Comprehensive Technical Guide

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Compound of Interest		
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Abstract: This document provides an in-depth technical overview of the chemical and physical properties, mechanism of action, and analytical methodologies for **etilefrine hydrochloride** (CAS No. 943-17-9). **Etilefrine hydrochloride** is a potent sympathomimetic agent, acting as a direct-acting adrenergic agonist with selectivity for $\alpha 1$ and $\beta 1$ receptors.[1][2][3] This guide consolidates key quantitative data into structured tables, outlines experimental protocols from published literature, and presents signaling pathways and experimental workflows through detailed diagrams to support research and development activities.

Chemical and Physical Properties

Etilefrine hydrochloride is a white crystalline powder with a bitter taste.[4] It is known for its role as a vasopressor, utilized in the management of hypotension by increasing blood pressure and cardiac output.[5][6]

General and Physicochemical Properties

The fundamental identifiers and physicochemical characteristics of **etilefrine hydrochloride** are summarized below.



Property	Value	Source(s)
CAS Number	943-17-9	[5][7]
Molecular Formula	C10H15NO2·HCI	[5][7]
Molecular Weight	217.69 g/mol	[5][8]
IUPAC Name	3-[2-(ethylamino)-1- hydroxyethyl]phenol;hydrochlo ride	[8]
Synonyms	2-Ethylamino-1-(3- hydroxyphenyl)ethanol hydrochloride, Effortil, Efortil	[5][7][8]
Appearance	White or almost white, crystalline powder or colorless crystals	[4][5][9]
Melting Point	117 - 123 °C	[5][7][10]
pKa (Strongest Acidic)	9.1	[11][12]
pKa (Strongest Basic)	9.73	[11][12]
pH (1 in 10 solution)	3.8 - 5.8	[4]
Storage Temperature	Room Temperature; 2-8°C recommended for long-term storage	[5][13]
Storage Conditions	Store in a tight, light-resistant container	[4][13]

Solubility Profile



Solvent	Solubility	Source(s)
Water	Very soluble / Freely soluble (13.8 mg/mL predicted)	[4][7][12]
Ethanol (95% or 96%)	Freely soluble / Soluble	[4][7]
Acetic Acid (100%)	Sparingly soluble	[4]
Diethyl Ether	Practically insoluble	[4]
Methylene Chloride	Practically insoluble	[7]

Mechanism of Action and Signaling Pathways

Etilefrine hydrochloride is a synthetic sympathomimetic amine that functions by stimulating the sympathetic nervous system.[1] Its primary mechanism involves acting as an agonist at $\alpha 1$ and $\beta 1$ adrenergic receptors, mimicking the effects of endogenous catecholamines.[1][2][14]

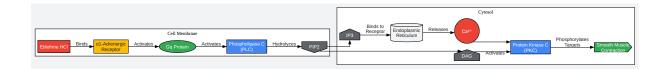
- α1-Adrenergic Receptor Stimulation: Activation of α1-receptors, located on vascular smooth muscle, leads to vasoconstriction.[1][2] This increases peripheral vascular resistance, which in turn elevates blood pressure.[1]
- β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors in the heart enhances
 myocardial contractility (positive inotropic effect) and increases heart rate (positive
 chronotropic effect).[1][2] The resulting increase in cardiac output contributes significantly to
 its anti-hypotensive effect.[3][14]

The drug may also have some β 2-agonist properties.[15] Furthermore, research indicates that **etilefrine hydrochloride** can bi-directionally regulate the AMPK/Akt pathway, activating AMPK α phosphorylation while inhibiting Akt phosphorylation in certain cell lines.[14]

Visualized Signaling Pathways

The downstream effects of **etilefrine hydrochloride** are mediated by distinct G-protein coupled receptor pathways.





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Caption: α1-Adrenergic receptor signaling pathway activated by etilefrine.



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Caption: β1-Adrenergic receptor signaling pathway activated by etilefrine.

Analytical Methods and Experimental Protocols

A variety of analytical techniques have been reported for the identification, purity assessment, and assay of **etilefrine hydrochloride**. While full, step-by-step protocols are proprietary to specific pharmacopeias or publications, the methodologies are described here based on available information.

Assay by Potentiometric Titration

This method is a non-aqueous titration used to quantify the amount of **etilefrine hydrochloride**.[4]



- Principle: The substance, a salt of a weak base, is titrated with a strong acid (perchloric acid)
 in a non-aqueous solvent system (acetic acid and acetic anhydride). The endpoint is
 determined by monitoring the potential change with an electrode.
- · Methodology:
 - Accurately weigh about 0.3 g of previously dried etilefrine hydrochloride.[4]
 - Dissolve the sample in 25 mL of acetic acid (100) and add 40 mL of acetic anhydride.
 - Titrate the solution with 0.1 mol/L perchloric acid VS.[4]
 - The endpoint is determined potentiometrically.[4]
 - A blank determination is performed to correct for solvent effects.[4]
 - Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 21.770 mg of C₁₀H₁₅NO₂·HCl.[4]

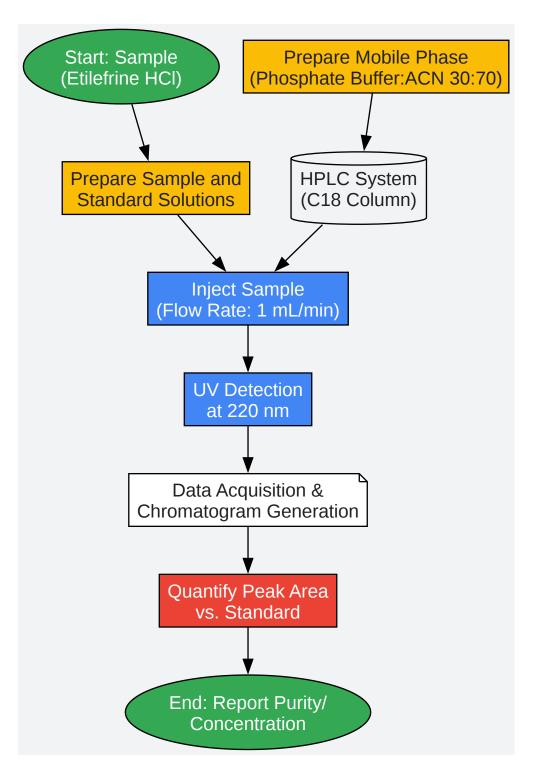
Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of etilefrine HCl in the presence of its oxidative degradation products.[16]

- Principle: The method separates the active pharmaceutical ingredient (API) from its degradation products on a reversed-phase column. The amount of each component is quantified by UV detection.
- Chromatographic Conditions:
 - Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 μm particle size).[16]
 - Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.[16]
 - Flow Rate: 1 mL/min.[16]
 - Detection: UV at 220 nm.[16]
 - Temperature: Ambient.[16]



 Validation: The method was validated according to ICH guidelines and demonstrated selectivity, with the ability to analyze the drug in the presence of up to 80% of its oxidative degradate.[16]



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Caption: General workflow for HPLC analysis of Etilefrine HCl.

Spectrophotometric Determination via Gold Nanoparticles

A sensitive method was developed based on the reduction of a gold solution by etilefrine HCl to form gold nanoparticles (AuNPs).[15]

- Principle: Etilefrine HCl acts as a reducing agent, converting Au³⁺ to Au⁰, which then forms nanoparticles. These AuNPs exhibit a distinct surface plasmon resonance absorption band around 530 nm. The intensity of this band is proportional to the concentration of the drug. Sodium dodecyl sulphate (SDS) is used as a stabilizing agent to prevent nanoparticle aggregation.[15]
- Methodology:
 - Mix the drug solution with a gold solution in the presence of a buffer and SDS as a stabilizer.[15]
 - Optimize variables such as gold concentration, buffer type, pH, stabilizer, and reaction time/temperature.[15]
 - Measure the absorbance of the resulting AuNP solution at the λmax (approx. 530 nm).[15]
 - A linear relationship is established between absorbance and concentration, with a reported range of 3.0-20.0 µg/mL for etilefrine HCI.[15]

Pharmacopeial Purity and Identification Tests

The following tests are described for quality control purposes.[4]

- Identification (1): To 1 mL of a 1-in-5000 solution, add 1 mL of a freshly prepared 1-in-4000 solution of 2,6-dibromoquinonechlorimide in ethanol (95%) and 5 drops of ammonia TS. A blue color develops.[4]
- Identification (2): To 5 mL of a 1-in-20,000 solution, add 2 mL of a 1-in-2000 solution of 4nitrobenzenediazonium fluoroborate and 5 mL of a boric acid-potassium chloride-sodium



hydroxide buffer solution (pH 9.2). A specific color reaction occurs.[4]

- Chloride Test: A 1-in-1000 solution responds to the Qualitative Tests for chloride.[4]
- Sulfate: Maximum limit of 0.028%.[4]
- Heavy Metals: Maximum limit of 20 ppm.[4]
- Arsenic: Maximum limit of 2 ppm.[4]
- Loss on Drying: Not more than 1.0% (1 g, 105°C, 4 hours).[4]
- Residue on Ignition: Not more than 0.10% (1 g).[4]

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